molecular formula C6H9BrO B14331276 Cyclopentanecarbonyl bromide CAS No. 98139-86-7

Cyclopentanecarbonyl bromide

Cat. No.: B14331276
CAS No.: 98139-86-7
M. Wt: 177.04 g/mol
InChI Key: BAIYPAYRNAZBMS-UHFFFAOYSA-N
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Description

Cyclopentanecarbonyl bromide is an organic compound with the molecular formula C6H9BrO. It is a derivative of cyclopentane, where a carbonyl bromide group is attached to the cyclopentane ring. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanecarbonyl bromide can be synthesized through several methods. One common approach involves the bromination of cyclopentanecarboxylic acid using reagents such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). The reaction typically proceeds under controlled conditions to ensure the selective formation of the carbonyl bromide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Cyclopentanecarbonyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to cyclopentanecarboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Oxidation: Performed in aqueous or organic solvents under controlled temperatures to ensure complete oxidation.

Major Products:

    Nucleophilic Substitution: Amides, esters, thioesters.

    Reduction: Cyclopentanol.

    Oxidation: Cyclopentanecarboxylic acid.

Scientific Research Applications

Cyclopentanecarbonyl bromide finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopentanecarbonyl bromide primarily involves its reactivity towards nucleophiles. The carbonyl bromide group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Cyclopentanecarbonyl bromide can be compared with other acyl halides and cycloalkane derivatives:

    Cyclohexanecarbonyl Bromide: Similar in structure but with a six-membered ring, leading to different reactivity and stability.

    Cyclopentanecarboxylic Acid: The parent acid from which this compound is derived, differing in the presence of a carboxyl group instead of a carbonyl bromide.

    Cyclopentanone: A ketone derivative of cyclopentane, differing in the functional group attached to the ring.

The uniqueness of this compound lies in its specific reactivity due to the presence of both a carbonyl and a bromide group, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

98139-86-7

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

cyclopentanecarbonyl bromide

InChI

InChI=1S/C6H9BrO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2

InChI Key

BAIYPAYRNAZBMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)Br

Origin of Product

United States

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